rac Fesoterodine Fumarate

Beschreibung

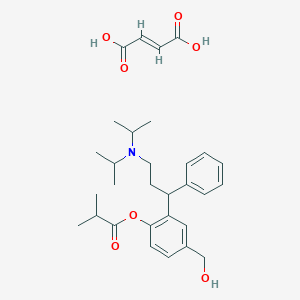

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHXMIASLKXGBU-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647799 | |

| Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333234-73-3 | |

| Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fesoterodine Fumarate on Muscarinic Receptors

Introduction

Fesoterodine fumarate is a prominently prescribed therapeutic agent for the management of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1] Marketed under brand names such as Toviaz, it belongs to the antimuscarinic class of drugs, which function by inhibiting the action of the neurotransmitter acetylcholine.[2] This guide provides a comprehensive technical exploration of the molecular and cellular mechanisms through which fesoterodine exerts its effects on muscarinic acetylcholine receptors (mAChRs). We will delve into its prodrug nature, the binding kinetics of its active metabolite, the specific downstream signaling pathways it modulates, and the standard experimental protocols used to validate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of fesoterodine's pharmacology.

Section 1: The Prodrug Concept: From Fesoterodine to its Active Metabolite

A foundational concept in the pharmacology of fesoterodine is that it functions as a prodrug. The administered compound, fesoterodine fumarate, is itself a relatively weak antagonist at muscarinic receptors.[3][4] Its therapeutic efficacy is entirely dependent on its rapid and extensive biotransformation.

Following oral administration, fesoterodine is absorbed and immediately hydrolyzed by ubiquitous, non-specific esterases present in plasma and tissues.[3][5] This enzymatic action cleaves the ester bond, converting fesoterodine into its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][6] This conversion is so efficient that the parent compound is not detectable in plasma.[3] The primary advantage of this prodrug strategy is that it bypasses the cytochrome P450 (CYP) 2D6-mediated metabolism required for the formation of 5-HMT from tolterodine, resulting in more consistent and predictable plasma concentrations of the active moiety across different patient populations, irrespective of their CYP2D6 genotype.[7]

Caption: Conversion of Fesoterodine to its active metabolite, 5-HMT.

Section 2: The Target: Muscarinic Receptors in the Urinary Bladder

The therapeutic target of 5-HMT is the family of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system. Five subtypes, M1 through M5, have been identified.[1] In the human urinary bladder, the detrusor smooth muscle is predominantly populated by M2 and M3 receptor subtypes.[8][9][10]

-

M3 Receptors: Although they constitute a smaller fraction of the total muscarinic receptor population in the detrusor (~20-30%), M3 receptors are primarily responsible for mediating the direct, excitatory contraction of the bladder smooth muscle required for micturition.[1][11]

-

M2 Receptors: These are the most abundant subtype in the detrusor (~70-80%).[1] While not the primary mediators of direct contraction, M2 receptors play a significant modulatory role. Their activation can indirectly promote contraction by inhibiting the adenylyl cyclase pathway, thereby reversing the smooth muscle relaxation induced by β-adrenoceptor stimulation.[8][11][12]

Therefore, antagonism of the M3 receptor is the principal mechanism for reducing involuntary detrusor contractions in OAB.

Section 3: Molecular Mechanism: Competitive Antagonism by 5-HMT

The active metabolite, 5-HMT, functions as a potent, competitive antagonist at all five muscarinic receptor subtypes.[13][14][15] "Competitive" signifies that 5-HMT binds reversibly to the same orthosteric site as the endogenous agonist, acetylcholine (ACh), but does not elicit a downstream signal. By occupying the receptor, it physically blocks ACh from binding and initiating the cellular cascade that leads to muscle contraction.[2][6]

In vitro radioligand binding studies have characterized the affinity of 5-HMT across the human muscarinic receptor subtypes. The compound exhibits a balanced, non-subtype-selective profile, with high affinity for all five receptors.[3][13] This lack of selectivity means it binds effectively to both the therapeutically relevant M3 receptors and the more numerous M2 receptors in the bladder.

| Receptor Subtype | Binding Affinity (pKi) of 5-HMT* |

| M1 | ~8.0 |

| M2 | ~7.7 - 7.9 |

| M3 | ~7.4 - 7.7 |

| M4 | ~7.3 |

| M5 | ~7.5 |

*Values are synthesized from multiple sources indicating potent, balanced, and non-selective binding. Fesoterodine itself has pKi values of 8.0, 7.7, 7.4, 7.3, and 7.5 for M1-M5 respectively, with its active metabolite 5-HMT being more potent but having a similar profile.[13][16] Studies have also shown 5-HMT to be slightly more potent at M2 vs M3 subtypes.[17]

Section 4: Downstream Signaling: Interruption of the M3 Receptor Cascade

The therapeutic effect of 5-HMT in OAB is primarily achieved by blocking the signaling cascade downstream of the M3 receptor. The M3 receptor is coupled to the Gq/11 family of G-proteins.[18][19] The canonical activation sequence is as follows:

-

Agonist Binding: Acetylcholine, released from parasympathetic nerves, binds to the M3 receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.

-

Effector Activation: The α-subunit of Gq activates the enzyme phospholipase C (PLC).[19][20]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[21]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11][20]

-

Muscle Contraction: The elevated cytosolic Ca2+ concentration activates calcium-dependent signaling pathways, leading to the phosphorylation of myosin light chains and subsequent contraction of the detrusor smooth muscle.

By competitively occupying the M3 receptor, 5-HMT prevents acetylcholine from initiating this entire sequence, resulting in reduced detrusor muscle contractility, increased bladder capacity, and alleviation of OAB symptoms.[14]

Caption: M3 receptor signaling pathway showing ACh activation and 5-HMT inhibition.

Section 5: Experimental Validation: Methodologies for Characterizing Receptor Interaction

The affinity and functional antagonism of compounds like 5-HMT are determined through rigorous in vitro assays. These protocols are fundamental to drug development and provide a self-validating system for characterizing the mechanism of action.

Radioligand Binding Assays for Affinity Determination

These assays quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[22] The output is the inhibition constant (Ki), a measure of binding affinity.

Step-by-Step Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary, CHO) that have been engineered to express a high density of a single human muscarinic receptor subtype (e.g., M1, M2, M3, etc.).[13][17]

-

Assay Incubation: In a multi-well plate, the prepared membranes are incubated in a buffer solution containing:

-

A fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).

-

Varying concentrations of the unlabeled test compound (the "competitor," e.g., 5-HMT).[23]

-

-

Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[23]

-

Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter. This separates the receptor-bound radioligand (which is trapped on the filter) from the free radioligand in the solution.[23]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing test compound. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[24]

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vitro Functional Assays for Antagonist Potency

Functional assays are crucial to confirm that the test compound not only binds to the receptor but also inhibits its function. For Gq-coupled receptors like M3, this is often assessed by measuring the production of second messengers.

Step-by-Step Methodology (Inositol Phosphate Accumulation Assay):

-

Cell Culture: Whole cells expressing the M3 receptor are cultured in multi-well plates.[25]

-

Labeling (Optional but common): Cells are often pre-incubated with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

-

Antagonist Pre-incubation: Cells are pre-treated with varying concentrations of the antagonist (5-HMT) for a set period.

-

Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the M3 receptors. This is done in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates, allowing them to accumulate.[26]

-

Termination and Lysis: The reaction is stopped, and the cells are lysed to release their contents.

-

Quantification: The accumulated [3H]-inositol phosphates are separated via ion-exchange chromatography and quantified by scintillation counting.[25]

-

Data Analysis: The amount of inositol phosphate produced is plotted against the antagonist concentration. The resulting inhibition curve is used to determine the functional IC50, which reflects the antagonist's potency in blocking the cellular response.

These functional assays provide the definitive evidence that 5-HMT's binding to the M3 receptor translates into a blockade of the downstream signaling responsible for detrusor contraction.

Conclusion

The mechanism of action of fesoterodine fumarate is a well-defined, multi-step process centered on competitive antagonism at muscarinic receptors. As a prodrug, fesoterodine provides an efficient delivery system for its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][7] 5-HMT, a potent and non-selective muscarinic antagonist, competes with endogenous acetylcholine, primarily at M3 receptors within the bladder detrusor muscle.[2][13] This blockade prevents the initiation of the Gq-protein signaling cascade, inhibiting the release of intracellular calcium and thereby reducing the involuntary smooth muscle contractions that characterize overactive bladder.[11][14] The pharmacological profile of 5-HMT, validated through rigorous binding and functional assays, confirms its role in providing targeted, effective relief for patients with OAB.

References

-

Ney, P., et al. (2008). Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo. BJU International, 101(5), 624-630. Available from: [Link]

-

Hegde, S. S., et al. (1997). Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo. British Journal of Pharmacology, 120(8), 1409–1418. Available from: [Link]

-

Patsnap Synapse. (2024). What is Fesoterodine Fumarate used for?. Patsnap. Available from: [Link]

-

Synapse. (2024). What is the mechanism of Fesoterodine Fumarate?. Synapse. Available from: [Link]

-

Hegde, S. S., et al. (1997). Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo. PMC - NIH. Available from: [Link]

-

Rovner, E. S. (2008). Fesoterodine fumarate. Drugs of Today, 44(9), 655. Available from: [Link]

-

Drugs.com. (n.d.). Fesoterodine Disease Interactions. Drugs.com. Available from: [Link]

-

Abrams, P., et al. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 148(5), 565–578. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Fesoterodine. PubChem. Available from: [Link]

-

ResearchGate. (n.d.). Signal transduction pathways downstream of the M3 muscarinic receptor.... ResearchGate. Available from: [Link]

-

Game, X., et al. (2018). Fesoterodine: Pharmacological properties and clinical implications. European Journal of Pharmacology, 833, 373-380. Available from: [Link]

-

Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. Available from: [Link]

-

Gur, S., et al. (2018). The Beneficial Effect of Fesoterodine, a Competitive Muscarinic Receptor Antagonist on Erectile Dysfunction in Streptozotocin-induced Diabetic Rats. Urology, 116, 211.e1-211.e7. Available from: [Link]

-

Sellers, D. J., et al. (2007). Muscarinic receptors of the urinary bladder: detrusor, urothelial and prejunctional. Acta Pharmacologica Sinica, 28(5), 627-633. Available from: [Link]

-

Abrams, P., et al. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. PMC - NIH. Available from: [Link]

-

May, L. T., et al. (2023). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. Molecular Pharmacology, 104(3), 125-135. Available from: [Link]

-

FDA. (2008). Clinical Pharmacology Biopharmaceutics Review(s). FDA.gov. Available from: [Link]

-

Wikipedia. (n.d.). Muscarinic acetylcholine receptor M3. Wikipedia. Available from: [Link]

-

Galbraith, K. A., et al. (2008). M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms. Cellular Signalling, 20(4), 723-732. Available from: [Link]

-

Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available from: [Link]

-

Vyzula, R., et al. (2016). Fesoterodine clinical efficacy and safety for the treatment of overactive bladder in relation to patient profiles: a systematic review. Therapeutic Advances in Urology, 8(5), 287-302. Available from: [Link]

-

Sanders, K. M. (2005). Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(5), G846-G850. Available from: [Link]

-

Maruyama, S., et al. (2009). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of Urology, 181(5), 2338-2344. Available from: [Link]

-

FDA. (2008). Summary Review. FDA.gov. Available from: [Link]

-

Drugs.com. (n.d.). Fesoterodine Monograph for Professionals. Drugs.com. Available from: [Link]

-

Hanna-Mitchell, A. T., et al. (2009). Role of fesoterodine in the treatment of overactive bladder. Therapeutics and Clinical Risk Management, 5, 501–509. Available from: [Link]

-

ResearchGate. (2010). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. Available from: [Link]

-

Bidzinska, B., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology, 99(2), 224-229. Available from: [Link]

-

Nelson, C. P., et al. (2004). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. Journal of Pharmacology and Experimental Therapeutics, 310(3), 1251-1259. Available from: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Creative Biolabs. Available from: [Link]

-

Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 16(33), 4481-4489. Available from: [Link]

-

Schwarz Biosciences GmbH. (n.d.). M3 SELECTIVE ANTIMUSCARINICS AFFECT GASTROINTESTINAL TRANSIT IN THE MOUSE MORE POTENTLY THAN NONSELECTIVE DRUGS. Available from: [Link]

-

Wang, J., et al. (2016). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. PLoS ONE, 11(1), e0147321. Available from: [Link]

-

Roberts, F. F., et al. (1988). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology, 93(3), 579–585. Available from: [Link]

-

Eglen, R. M. (2006). Muscarinic Receptor Agonists and Antagonists. Molecules, 11(2), 142-156. Available from: [Link]

-

Hegde, S. S. (2006). Muscarinic antagonists in development for disorders of smooth muscle function. Expert Opinion on Investigational Drugs, 15(8), 889-908. Available from: [Link]

-

PubChem. (n.d.). Binding affinity to human muscarinic M5 receptor by radioligand displacement assay. PubChem. Available from: [Link]

Sources

- 1. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Fesoterodine Fumarate used for? [synapse.patsnap.com]

- 3. Portico [access.portico.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. drugs.com [drugs.com]

- 6. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 7. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muscarinic receptors of the urinary bladder: detrusor, urothelial and prejunctional [pubmed.ncbi.nlm.nih.gov]

- 11. Muscarinic receptors in the bladder: from basic research to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The Beneficial Effect of Fesoterodine, a Competitive Muscarinic Receptor Antagonist on Erectile Dysfunction in Streptozotocin-induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 19. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. journals.physiology.org [journals.physiology.org]

- 22. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Enantioselective synthesis of Fesoterodine Fumarate for preclinical studies

An In-Depth Technical Guide to the Enantioselective Synthesis of Fesoterodine Fumarate for Preclinical Studies

Abstract

Fesoterodine, a potent and selective antimuscarinic agent, is a critical therapy for overactive bladder syndrome.[1][2] As a prodrug, it is rapidly hydrolyzed in vivo to its active metabolite, (R)-5-hydroxymethyl tolterodine (5-HMT), meaning the therapeutic activity is entirely dependent on the (R)-enantiomer.[3] Consequently, the development of a robust, scalable, and stereocontrolled synthesis is paramount for producing high-purity Fesoterodine Fumarate suitable for preclinical and clinical evaluation. This technical guide provides a detailed examination of the core strategies for the enantioselective synthesis of Fesoterodine. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles, justify experimental choices, and present self-validating protocols for both synthesis and analysis. We will explore a modern asymmetric catalytic approach and contrast it with classical resolution, providing researchers and drug development professionals with the critical knowledge to produce this API with the stringent enantiomeric purity required for preclinical studies.

Introduction: Fesoterodine and the Imperative of Chirality

Pharmacological Profile and Mechanism of Action

Fesoterodine is used to treat overactive bladder by relaxing the bladder muscles to prevent urgent, frequent, or uncontrolled urination.[1] It was developed by Schwarz Pharma AG and is marketed as Toviaz®.[1] Fesoterodine itself is a prodrug, designed to overcome certain pharmacokinetic limitations of its predecessor, tolterodine.[3] Upon oral administration, it is rapidly and extensively hydrolyzed by ubiquitous, nonspecific plasma esterases to its single active metabolite, (R)-5-hydroxymethyl tolterodine (5-HMT).[3][4] This conversion is not dependent on the cytochrome P450 (CYP) enzyme system, leading to less interindividual variability in drug exposure compared to tolterodine.[3] The active 5-HMT is a potent muscarinic receptor antagonist, which exerts the therapeutic effect.[5]

The Significance of the (R)-Enantiomer

The biological activity of chiral pharmaceutical compounds often resides in a single enantiomer.[6] For Fesoterodine, the molecule possesses a single stereocenter, and it is the (R)-absolute configuration that is responsible for the desired pharmacological activity.[1] The (S)-enantiomer is considered a chiral impurity. Regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs, as the "undesired" enantiomer may have different pharmacological properties, contribute to side effects, or be toxicologically distinct.[6] Therefore, a synthesis designed for preclinical batches must not only be efficient but must guarantee an exceptionally high level of enantiomeric excess (e.e.).

Overview of Synthetic Challenges and Strategies

The central challenge in synthesizing Fesoterodine lies in the efficient and controlled construction of the chiral center in the 5-HMT core. Most reported syntheses converge on (R)-5-HMT as the key intermediate, which is then esterified and salified in the final steps.[1][4] Three primary strategies have been employed to achieve this:

-

Classical Resolution: Synthesizing a racemic version of 5-HMT or a precursor and separating the enantiomers using a chiral resolving agent.

-

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure starting material.

-

Asymmetric Synthesis: Using a chiral catalyst or auxiliary to directly generate the desired (R)-enantiomer from a prochiral substrate.

This guide will focus on asymmetric synthesis as the more modern and efficient approach, while also detailing a classical resolution method as a validatable benchmark.

Retrosynthetic Analysis and Key Strategic Approaches

The synthesis of Fesoterodine Fumarate logically disconnects into three primary fragments: the chiral core ((R)-5-HMT), the isobutyryl ester group, and fumaric acid for salt formation. The critical task is the enantioselective synthesis of the 5-HMT intermediate.

Visualization of Major Synthetic Pathways

The following diagram illustrates the retrosynthetic logic, highlighting the divergence between an asymmetric synthesis pathway and a classical resolution approach to access the pivotal (R)-5-HMT intermediate.

Core Synthetic Strategy: Asymmetric Catalytic Reduction

Rationale for Asymmetric Reduction

Asymmetric catalysis offers significant advantages over classical resolution, including superior atom economy (avoiding the loss of 50% of the material as the undesired enantiomer) and potentially fewer process steps. The copper-hydride catalyzed conjugate reduction of α,β-unsaturated carbonyl compounds is a powerful tool for creating stereocenters.[7] This approach can be applied to a 4-substituted coumarin, which serves as a cyclic precursor to the 3,3-diarylpropylamine core of Fesoterodine.

Key Transformation: Asymmetric Conjugate Reduction of a 4-Phenylcoumarin Intermediate

The pivotal step involves the 1,4-reduction of a 4-phenylcoumarin derivative using a chiral copper hydride catalyst. The combination of a copper source with a chiral phosphine ligand, such as (R)-DTBM-SEGPHOS, in the presence of a silane reducing agent, generates the active chiral catalyst in situ, which delivers hydride stereoselectively to the coumarin substrate.[7] This sets the crucial stereocenter with high enantiomeric excess.

Detailed Experimental Protocol: Synthesis of (R)-4-Phenyl-3,4-dihydrocoumarin

This protocol is adapted from principles of copper-catalyzed asymmetric reductions.[7]

Materials & Reagents:

-

4-Phenylcoumarin

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

(R)-3,5-tBu-4-MeO-MeO-BIPHEP ((R)-DTBM-SEGPHOS)

-

Diethoxymethylsilane (DEMS)

-

Anhydrous Toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.01 eq) and (R)-DTBM-SEGPHOS (0.011 eq).

-

Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Reaction Assembly: In a separate, larger flame-dried flask, dissolve 4-phenylcoumarin (1.0 eq) in anhydrous toluene.

-

Reaction Initiation: Add the pre-formed catalyst solution to the substrate solution via cannula.

-

Cool the reaction mixture to 0 °C. Add diethoxymethylsilane (DEMS) (1.5 eq) dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield (R)-4-phenyl-3,4-dihydrocoumarin.

-

Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Data Summary Table

| Parameter | Value/Condition | Rationale & Citation |

| Catalyst | [(R)-DTBM-SEGPHOS]CuH | Provides high enantioselectivity for conjugate reductions of α,β-unsaturated systems.[7] |

| Hydride Source | Diethoxymethylsilane (DEMS) | A mild and effective stoichiometric reductant for this catalytic system.[7] |

| Solvent | Toluene, anhydrous | A non-coordinating solvent essential for maintaining catalyst activity. |

| Temperature | 0 °C to Room Temp. | Initial cooling helps control exotherm and improve selectivity. |

| Typical Yield | >90% | This class of reaction is generally high-yielding. |

| Typical e.e. | >95% | The chosen ligand is known to impart excellent enantiocontrol.[7] |

The subsequent steps to convert the dihydrocoumarin to (R)-5-HMT involve reductive opening of the lactone and reductive amination with diisopropylamine, which are well-established transformations.[1]

Alternative Strategy: Diastereoselective Resolution

Principle of Classical Resolution

This method, while less atom-economical, is a robust and well-understood technique. It involves reacting a racemic mixture of a key intermediate (e.g., racemic 5-HMT or a precursor acid) with an enantiomerically pure resolving agent.[1][4] This reaction forms a pair of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by fractional crystallization.

Workflow Diagram for Resolution

Detailed Experimental Protocol: Resolution of Racemic 5-HMT

This protocol is based on established resolution procedures for Fesoterodine intermediates.[1][4]

Materials & Reagents:

-

Racemic 2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol (rac-5-HMT)

-

(+)-O-Acetyl-D-mandelic acid (Resolving Agent)

-

Ethanol or other suitable crystallization solvent

-

Sodium hydroxide solution (1M)

-

Dichloromethane

Procedure:

-

Salt Formation: Dissolve rac-5-HMT (1.0 eq) in warm ethanol.

-

In a separate flask, dissolve (+)-O-Acetyl-D-mandelic acid (0.5 eq) in a minimal amount of warm ethanol.

-

Slowly add the resolving agent solution to the rac-5-HMT solution with gentle stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Enrichment (Optional): The collected salt can be recrystallized from fresh ethanol to improve diastereomeric purity.

-

Liberation of Free Base: Suspend the diastereomerically pure salt in a mixture of water and dichloromethane.

-

Add 1M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield enantiomerically enriched (R)-5-HMT.

-

Analysis: Confirm identity and determine enantiomeric excess (e.e.) by chiral HPLC (see Section 6.0).

Completion of the Synthesis: From Key Intermediate to API

Esterification and Salt Formation

The final steps of the synthesis are consistent regardless of the route used to obtain the (R)-5-HMT intermediate. The phenolic hydroxyl group is selectively acylated with isobutyryl chloride, followed by salt formation with fumaric acid to yield the final, stable API.[8]

Detailed Experimental Protocol: Synthesis of Fesoterodine Fumarate from (R)-5-HMT

This protocol describes the final conversion to the API.[8]

Materials & Reagents:

-

(R)-5-HMT (e.e. > 99%)

-

Isobutyryl chloride

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM)

-

Fumaric acid

-

Methyl ethyl ketone (MEK)

-

Cyclohexane

Procedure:

-

Esterification: Dissolve (R)-5-HMT (1.0 eq) in DCM. Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

-

Slowly add isobutyryl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/HPLC for the disappearance of the starting material.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to obtain crude Fesoterodine base as an oil.

-

Salt Formation: Dissolve the crude Fesoterodine base in methyl ethyl ketone (MEK).

-

In a separate flask, dissolve fumaric acid (1.0 eq) in warm MEK.

-

Add the fumaric acid solution to the Fesoterodine solution. Stir and allow the salt to begin precipitating.

-

Crystallization: Add cyclohexane as an anti-solvent to complete the precipitation. Stir at room temperature, then cool in an ice bath.

-

Isolation & Drying: Collect the white solid by vacuum filtration, wash with a cold MEK/cyclohexane mixture, and dry under vacuum to yield Fesoterodine Fumarate.[5]

Analytical Control: Ensuring Enantiomeric Purity for Preclinical Use

The Mandate for Stereochemical Purity

For preclinical studies, it is not sufficient to simply synthesize the target molecule. One must rigorously prove its identity, purity, and, most critically, its enantiomeric purity. An accurate and validated analytical method is a non-negotiable component of the process.

Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of drug substances.[9][10] The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute from the column at different times, which allows for their separation and quantification.[10]

Detailed Analytical Protocol: Chiral HPLC Method for Fesoterodine

This protocol is based on a validated method for the enantiomeric separation of Fesoterodine.[9][11]

Instrumentation & Columns:

-

HPLC system with UV detector

-

Chiral Stationary Phase: Chiralpak IC-3, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP)

Chromatographic Conditions:

-

Mobile Phase: n-Hexane / Isopropyl Alcohol / Diethylamine (950:50:1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient (e.g., 25 °C)

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

-

Sample Preparation: Dissolve a known quantity of Fesoterodine Fumarate in the mobile phase to a concentration of approx. 1 mg/mL.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a solution of racemic Fesoterodine to identify the retention times of both the (R)- and (S)-enantiomers and to confirm system suitability (resolution > 2.0).

-

Inject the prepared sample of the synthesized Fesoterodine Fumarate.

-

Integrate the peak areas for both enantiomers. The (S)-enantiomer is the chiral impurity.

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Scientist's Note: The addition of a small amount of a basic modifier like diethylamine to the mobile phase is crucial.[9] It acts as a competing base, interacting with residual acidic silanol groups on the silica support of the CSP. This minimizes non-specific interactions, leading to sharper peaks, improved chromatographic efficiency, and better resolution between the enantiomers.[9]

Data Summary Table: HPLC Method Validation Parameters

| Parameter | Typical Value | Significance |

| Resolution (Rs) | > 3.0 | Ensures baseline separation between the enantiomer peaks for accurate quantification.[9] |

| Limit of Detection (LOD) | ~0.5 µg/mL | The lowest concentration of the (S)-enantiomer that can be reliably detected.[9][12] |

| Limit of Quantification (LOQ) | ~1.3 µg/mL | The lowest concentration of the (S)-enantiomer that can be accurately quantified.[9][12] |

| Accuracy (% Recovery) | 95-105% | Demonstrates the method's ability to accurately measure a known amount of the impurity.[9][12] |

Conclusion and Future Perspectives

The successful synthesis of Fesoterodine Fumarate for preclinical evaluation hinges on the meticulous control of its stereochemistry. This guide has detailed two robust pathways: a modern asymmetric catalytic reduction and a traditional but reliable classical resolution. The asymmetric approach is preferable for its efficiency and atom economy, aligning with the principles of green chemistry and modern process development.

Regardless of the synthetic route chosen, the implementation of a validated, high-resolution chiral HPLC method is indispensable. It provides the ultimate proof of stereochemical integrity, ensuring that the material advanced into preclinical toxicology and pharmacology studies is of the highest quality and purity. For researchers and drug developers, the protocols and rationales presented herein provide a comprehensive framework for producing and validating enantiopure Fesoterodine Fumarate, a critical step on the path to clinical application.

References

-

Sonanis, M. C., & Rajput, A. P. (2012). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using a Chiral Stationary Phase. Journal of Chemical and Pharmaceutical Research, 4(9), 4127-4133. Link

-

Arava, V., & Bandatmakuru, S. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research, 8(8), 518-538. Link

-

ResearchGate. (n.d.). Stability indicating HPLC method for the enantiomeric separation of fesoterodine fumarate in drug product and drug substance using chiral stationary phase. Retrieved from Link

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Retrieved from Link

-

ResearchGate. (n.d.). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Retrieved from Link

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Retrieved from Link

-

Google Patents. (n.d.). US20140378699A1 - Process for the preparation of fesoterodine. Retrieved from Link

-

ResearchGate. (n.d.). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Retrieved from Link

-

Der Pharma Chemica. (n.d.). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Retrieved from Link

-

EHS Assessment. (n.d.). 8. FESOTERODINE FUMARATE. Retrieved from Link

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Link

-

Gallagher, B. D., Taft, B. R., & Lipshutz, B. H. (2009). Asymmetric conjugate reductions of coumarins. A new route to tolterodine and related coumarin derivatives. Organic Letters, 11(23), 5374–5377. Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US20140378699A1 - Process for the preparation of fesoterodine - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Asymmetric conjugate reductions of coumarins. A new route to tolterodine and related coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

- 9. jocpr.com [jocpr.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Racemic Fesoterodine Fumarate

This guide provides a comprehensive examination of the pharmacokinetic and metabolic profile of fesoterodine fumarate, a cornerstone therapy for overactive bladder (OAB). Designed for researchers, clinical pharmacologists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships that define the drug's clinical behavior, emphasizing the scientific rationale behind its design as a prodrug and the implications for its use in diverse patient populations.

Introduction: The Rationale for a Prodrug Approach

Fesoterodine is a competitive muscarinic receptor antagonist developed to offer a more refined pharmacokinetic profile than its predecessor, tolterodine.[1][2] It is administered as a fumarate salt of a racemic mixture. The core therapeutic innovation of fesoterodine lies in its design as a prodrug.[3][4] In its administered form, fesoterodine is pharmacologically inactive and is rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), the same active moiety produced from tolterodine metabolism.[5]

This prodrug strategy was deliberately employed to bypass the genetic variability associated with the cytochrome P450 (CYP) 2D6 enzyme system, which is the primary activation pathway for tolterodine.[5] By relying on a different, more ubiquitous enzymatic system for activation, fesoterodine achieves more consistent and predictable exposure to the active 5-HMT across the patient population, a critical factor in balancing efficacy and tolerability.[5][6]

Absorption, Distribution, and Bioavailability: The Journey to the Active Moiety

Absorption and First-Pass Metabolism

Following oral administration of the extended-release tablet, fesoterodine is well absorbed.[7] However, the parent compound is not detectable in plasma due to a rapid and extensive hydrolysis by non-specific esterases in the gut wall, blood, and other tissues.[7][8] This immediate bioconversion is the central feature of its design.

-

Bioavailability : The absolute bioavailability of the active metabolite, 5-HMT, is 52%.[7][9]

-

Time to Peak Concentration (Tmax) : Peak plasma concentrations of 5-HMT are achieved approximately 5 hours after administration, reflecting the controlled-release nature of the formulation.[7][8][10]

-

Food Effect : The administration of fesoterodine with a high-fat meal has no clinically significant impact on its pharmacokinetics, allowing for dosing without regard to meals.[9][11]

Distribution Profile

Once formed, 5-HMT exhibits a distribution profile favorable for a peripherally acting agent:

-

Plasma Protein Binding : Binding of 5-HMT to plasma proteins is low (approximately 50%), primarily to albumin and alpha-1-acid glycoprotein.[7]

-

Volume of Distribution : The mean steady-state volume of distribution (Vss) is 169 L, indicating distribution into extravascular tissues.[7]

-

Lipophilicity and Blood-Brain Barrier : A key differentiator is the lower lipophilicity of 5-HMT (logD = 0.74) compared to tolterodine (logD = 1.83).[5] This property is predictive of reduced penetration across the blood-brain barrier, which is advantageous for minimizing central nervous system (CNS) side effects like drowsiness and cognitive impairment.[12]

The Two-Stage Metabolic Pathway of Fesoterodine

The metabolism of fesoterodine is best understood as a two-stage process: a consistent, CYP-independent activation followed by a variable, CYP-dependent elimination pathway for the active metabolite.

Stage 1: Esterase-Mediated Activation (Prodrug Conversion)

The conversion of inactive fesoterodine to active 5-HMT is the critical first step. This reaction is catalyzed by ubiquitous, non-specific plasma and tissue esterases.[1][11][12] The key advantage of this pathway is its consistency; the activity of these esterases shows little inter-individual variability, unlike the polymorphic CYP enzymes.[1][6] This ensures that the formation of the active drug is predictable and independent of a patient's genetic makeup for drug-metabolizing enzymes.

Caption: Stage 1: Activation of Fesoterodine to 5-HMT.

Stage 2: CYP450-Mediated Metabolism and Inactivation of 5-HMT

Once formed, the active 5-HMT is cleared from the body through two principal pathways: renal excretion and hepatic metabolism.[7] The hepatic metabolism is mediated by two major cytochrome P450 isoenzymes: CYP2D6 and CYP3A4 .[7][9] These enzymes convert 5-HMT into several inactive metabolites, including a carboxy metabolite, a carboxy-N-desisopropyl metabolite, and an N-desisopropyl metabolite, which do not contribute meaningfully to the drug's antimuscarinic effects.[7]

It is at this stage that genetic polymorphisms and drug-drug interactions introduce variability into the pharmacokinetic profile.

Caption: Full metabolic pathway of Fesoterodine.

Excretion Profile

The elimination of fesoterodine's metabolites occurs primarily through the kidneys. Following a single oral dose, approximately 70% of the administered dose is recovered in the urine over 48 hours.[7][13] The urinary composition provides a clear picture of the metabolic pathways:

-

Active Metabolite (5-HMT): 16%

-

Carboxy Metabolite: 34%

-

Carboxy-N-desisopropyl Metabolite: 18%

-

N-desisopropyl Metabolite: 1%

The apparent terminal half-life of 5-HMT is approximately 7 hours, supporting a once-daily dosing regimen with the extended-release formulation.[10]

Sources of Pharmacokinetic Variability

While the prodrug design minimizes variability in activation, the disposition of the active 5-HMT is subject to several influencing factors.

Genetic Polymorphisms (CYP2D6)

A subset of the population, known as "poor metabolizers" (PMs), has reduced or absent CYP2D6 activity.

-

Impact on Exposure : In CYP2D6 PMs, the Cmax and AUC of 5-HMT are increased by approximately 1.7-fold and 2.0-fold, respectively, compared to extensive metabolizers (EMs).[7][9][11]

-

Clinical Implication : Despite this increase, routine dose adjustments are not typically required based on CYP2D6 status alone, as the effect is considered modest.[14][15]

Drug-Drug Interactions (DDIs)

The reliance on CYP3A4 and CYP2D6 for clearance makes 5-HMT susceptible to interactions with inhibitors or inducers of these enzymes.

-

Strong CYP3A4 Inhibitors (e.g., Ketoconazole) : Co-administration significantly increases 5-HMT exposure. In EMs, Cmax and AUC increase by 2.0- and 2.3-fold, respectively.[8][16] The effect is compounded in CYP2D6 PMs, where exposure can increase up to 5-fold.[8][17]

-

Strong CYP3A4 Inducers (e.g., Rifampicin) : Co-administration can lead to a substantial decrease in 5-HMT exposure (Cmax and AUC reduced by ~70% and ~75%, respectively), potentially resulting in subtherapeutic effects.[15][16]

Special Populations

-

Renal Impairment : Since renal excretion is a significant clearance pathway, impairment leads to higher exposure. In patients with severe renal impairment (CrCl < 30 mL/min), Cmax and AUC of 5-HMT are increased by 2.0-fold and 2.3-fold, respectively.[9]

-

Hepatic Impairment : Moderate hepatic impairment (Child-Pugh Class B) increases Cmax and AUC by 1.4-fold and 2.1-fold, respectively.[9][18] Fesoterodine is not recommended for use in patients with severe hepatic impairment.[8]

Quantitative Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters and the impact of various intrinsic and extrinsic factors on the exposure of the active metabolite, 5-HMT.

Table 1: Pharmacokinetic Parameters of 5-HMT in Healthy Volunteers (CYP2D6 Status)

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |

| Tmax (h) | ~5 | ~5 |

| Cmax (ng/mL) | Dose-proportional | ~1.7-fold higher than EMs |

| AUC (ng·h/mL) | Dose-proportional | ~2.0-fold higher than EMs |

| t1/2 (h) | ~7-8 | ~7-8 |

Data compiled from sources[7][9][10][11]

Table 2: Impact of Co-medications and Organ Impairment on 5-HMT Exposure

| Condition | Fold-Increase in Cmax | Fold-Increase in AUC |

| Strong CYP3A4 Inhibitor (EMs) | ~2.0 | ~2.3 |

| Strong CYP3A4 Inhibitor (PMs) | ~4.5 | ~5.7 |

| Severe Renal Impairment | ~2.0 | ~2.3 |

| Moderate Hepatic Impairment | ~1.4 | ~2.1 |

Data compiled from sources[8][9][16]

Experimental Protocols: Bioanalytical Quantification of 5-HMT

The accurate quantification of 5-HMT in biological matrices is essential for pharmacokinetic studies. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard methodology due to its high sensitivity and specificity.[19]

Standard LC-MS/MS Workflow for 5-HMT in Human Plasma

Caption: Bioanalytical workflow for 5-HMT quantification.

Step-by-Step Methodology

-

Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. b. Add 10 µL of an internal standard working solution (e.g., 5-HMT-d6 in methanol). c. Add 300 µL of acetonitrile to precipitate plasma proteins. d. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube for analysis.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Kromasil C18, 100 mm × 4.6 mm, 5 µm).[19]

-

Mobile Phase A: 15 mM Ammonium Formate in water.[19]

-

Mobile Phase B: Acetonitrile.[19]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Gradient: A time-programmed gradient is used to elute the analyte and separate it from matrix components.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

5-HMT Transition: Monitor the specific precursor ion to product ion transition (e.g., m/z 328.2 → 147.1).

-

Internal Standard Transition: Monitor the corresponding transition for the deuterated standard.

-

-

Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration against a calibration curve prepared in blank plasma.

-

This self-validating system, which includes an internal standard to account for matrix effects and extraction variability, ensures the trustworthiness and accuracy of the pharmacokinetic data generated.

Conclusion and Field Insights

The pharmacokinetic profile of fesoterodine fumarate is a compelling example of rational drug design. By engineering a prodrug that relies on ubiquitous esterases for activation, it successfully mitigates the pharmacokinetic variability arising from CYP2D6 genetic polymorphisms that affects its predecessor, tolterodine. This leads to more predictable and consistent exposure to the active moiety, 5-HMT, a significant clinical advantage.

However, the subsequent clearance of 5-HMT is dependent on the CYP2D6 and CYP3A4 pathways, which remain the primary sources of variability due to drug-drug interactions and the metabolic capacity of a given patient. A thorough understanding of this dual-stage metabolic process is therefore paramount for drug development professionals and clinicians. It provides the scientific foundation for recommended dose adjustments in patients with renal or hepatic impairment and those taking potent CYP3A4 inhibitors, ensuring that the therapeutic window is maintained to optimize safety and efficacy in the management of overactive bladder.

References

-

Brynne, N., Stahl, M., Hallén, B., Edlund, P. O., Palmér, L., & Angelin, B. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(2), 155-160. [Link]

-

Drugs.com. (n.d.). Fesoterodine Monograph for Professionals. Retrieved from [Link]

-

Sandoz Canada Inc. (2023). Fesoterodine fumarate extended-release tablets - Product Monograph. Retrieved from [Link]

-

Medical News Today. (2024). What is the mechanism of Fesoterodine Fumarate? Retrieved from [Link]

-

Sandoz Inc. (2024). Fesoterodine Fumarate Extended-Release Tablets - Prescribing Information. Retrieved from [Link]

-

Malhotra, B., Gandelman, K., & Sachse, R. (2009). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. International Journal of Clinical Pharmacology and Therapeutics, 47(5), 299-305. [Link]

-

U.S. Food and Drug Administration. (2008). Clinical Pharmacology Biopharmaceutics Review(s) - NDA 22-030. Retrieved from [Link]

-

Narender, R., & Vattikuti, S. (2010). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 17(31), 3674-3682. [Link]

-

Patel, A. S., & Mehta, H. S. (2023). Analytical Techniques for Fesoterodine Fumarate: A Comprehensive Overview. International Journal of Pharmaceutical Sciences and Research, 14(11), 5432-5440. [Link]

-

Malhotra, B., Gandelman, K., & Sachse, R. (2009). Evaluation of drug-drug interactions with fesoterodine. Clinical Drug Investigation, 29(11), 711-724. [Link]

-

Ellsworth, P., & O'Leary, M. (2011). Evaluation of fesoterodine fumarate for the treatment of an overactive bladder. Expert Opinion on Pharmacotherapy, 12(1), 125-133. [Link]

-

Chess-Williams, R., Chapple, C. R., & Yamanishi, T. (2008). Role of fesoterodine in the treatment of overactive bladder. Expert Opinion on Drug Metabolism & Toxicology, 4(8), 1085-1092. [Link]

-

Pfizer. (n.d.). TOVIAZ® (fesoterodine fumarate) Drug Interactions. Pfizer Medical - US. Retrieved from [Link]

-

Narender, R., & Vattikuti, S. (2010). The Design and Development of Fesoterodine as a Prodrug of 5-Hydroxymethyl Tolterodine (5-HMT), the Active Metabolite of Tolterodine. Current Medicinal Chemistry, 17(31), 3674-3682. [Link]

-

Pushkar, D. Y., & Kasyan, G. R. (2018). [A Role of Fesoterodine in Treatment of Overactive Bladder]. Urologiia, (6), 118-124. [Link]

-

Drugs.com. (2024). Fesoterodine Tablets: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

-

Game, X., Descazeaud, A., & Karsenty, G. (2018). Fesoterodine: Pharmacological properties and clinical implications. European Journal of Pharmacology, 833, 339-346. [Link]

-

U.S. Food and Drug Administration. (2008). Fesoterodine Fumarate Label. Retrieved from [Link]

-

Malhotra, B., Gandelman, K., & Sachse, R. (2008). Pharmacokinetic profile of fesoterodine. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 457-463. [Link]

-

Chapple, C., & Van Kerrebroeck, P. (2014). Fesoterodine clinical efficacy and safety for the treatment of overactive bladder in relation to patient profiles: a systematic review. Current Medical Research and Opinion, 30(8), 1545-1561. [Link]

-

Kumar, S., & Singh, R. (2013). A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 237-241. [Link]

-

Medscape. (n.d.). Toviaz (fesoterodine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2008). Summary Review - NDA 22-030. Retrieved from [Link]

-

Wang, Y., et al. (2021). Population Pharmacokinetic and Pharmacodynamic Modeling of Fesoterodine in Pediatric Patients with Neurogenic Detrusor Overactivity. Clinical Pharmacokinetics, 60(11), 1435-1447. [Link]

-

Malhotra, B., et al. (2011). Effects of fesoterodine on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers. British Journal of Clinical Pharmacology, 72(1), 58-65. [Link]

-

Sangoi, M. S., Todeschini, V., & Steppe, M. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of Pharmaceutical and Biomedical Analysis, 98, 328-333. [Link]

-

Pfizer. (n.d.). TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Pfizer Medical - US. Retrieved from [Link]

-

European Medicines Agency. (2007). CHMP Assessment Report for Toviaz. Retrieved from [Link]

-

Malhotra, B., Gandelman, K., & Sachse, R. (2009). Plasma concentration-time profile of 5-hydroxymethyl tolterodine... ResearchGate. Retrieved from [Link]

-

Schwarz Biosciences GmbH. (2005). Safety, Tolerability and Pharmacokinetics of Fesoterodine in Patients with Hepatic Impairment. Urodynamics and Urogynecology, 26(4), 488-489. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [A role of fesoterodine in treatment of overactive bladder] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. Evaluation of fesoterodine fumarate for the treatment of an overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. drugs.com [drugs.com]

- 10. pfizermedical.com [pfizermedical.com]

- 11. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fesoterodine: Pharmacological properties and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. pfizermedical.com [pfizermedical.com]

- 15. drugs.com [drugs.com]

- 16. Evaluation of drug-drug interactions with fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. ics.org [ics.org]

- 19. ijbpas.com [ijbpas.com]

A Technical Guide on the Central Role of 5-Hydroxymethyl Tolterodine as the Active Metabolite of Fesoterodine

Abstract

Fesoterodine is a competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB).[1][2] A critical aspect of its clinical pharmacology is its nature as a prodrug.[3][4] Following oral administration, fesoterodine is rapidly and completely hydrolyzed by ubiquitous, nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][5][6] This bioconversion is not dependent on the cytochrome P450 (CYP) enzyme system, a key design feature that ensures consistent and predictable exposure to the active moiety across different patient populations, including those with genetic variations in CYP enzymes.[7][8] 5-HMT is responsible for the entirety of the antimuscarinic activity of fesoterodine, competitively blocking muscarinic receptors, particularly the M2 and M3 subtypes in the urinary bladder, to reduce involuntary detrusor muscle contractions.[9][10] This technical guide provides an in-depth analysis of the metabolic activation of fesoterodine, the pharmacodynamic and pharmacokinetic profiles of 5-HMT, and the clinical significance of this prodrug-metabolite relationship. It further details the experimental methodologies for the study and quantification of these compounds, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Rationale for a Prodrug Approach in OAB Therapy

Overactive bladder (OAB) is a symptomatic condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[4] The cornerstone of pharmacotherapy for OAB is the use of antimuscarinic agents, which antagonize the action of acetylcholine on muscarinic receptors in the bladder's detrusor muscle, thereby inhibiting involuntary contractions.[6]

Tolterodine was a significant advancement in OAB treatment, demonstrating functional selectivity for the bladder over salivary glands.[2] Its therapeutic effect is mediated by both the parent drug and its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2][11] However, the formation of 5-HMT from tolterodine is dependent on the genetically polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[8] This leads to significant inter-individual variability in the plasma concentrations of tolterodine and 5-HMT, particularly between CYP2D6 extensive metabolizers (EMs) and poor metabolizers (PMs).

To overcome this variability and deliver the active moiety more consistently, fesoterodine was designed as a prodrug of 5-HMT.[7][12] This strategic approach ensures that systemic exposure to the active compound is independent of CYP2D6 genotype, providing a more predictable pharmacokinetic and pharmacodynamic profile.[7][8]

The Metabolic Activation Pathway: From Fesoterodine to 5-HMT

Following oral administration, fesoterodine is well-absorbed and undergoes rapid and extensive hydrolysis by nonspecific esterases in the blood and tissues.[1][3] This biotransformation is so complete that the parent compound, fesoterodine, is not detectable in plasma.[1][6]

The key advantages of this activation pathway are:

-

Independence from CYP Enzymes: The conversion is mediated by ubiquitous esterases, bypassing the CYP450 system, particularly the polymorphic CYP2D6 enzyme.[5][7] This results in consistent formation of 5-HMT, regardless of a patient's genetic makeup for metabolizing enzymes.[12]

-

High Bioavailability of the Active Moiety: The bioavailability of 5-HMT following oral administration of fesoterodine is approximately 52%.[1][13]

The subsequent metabolism of 5-HMT itself does involve the cytochrome P450 system. It is metabolized in the liver via two primary pathways involving CYP2D6 and CYP3A4 to form inactive carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites.[1][14] This dual-pathway elimination for the active metabolite provides redundancy, further contributing to its predictable clearance.[8]

Caption: Metabolic pathway of fesoterodine activation and 5-HMT elimination.

5-Hydroxymethyl Tolterodine (5-HMT): The Active Moiety

Pharmacodynamics: Mechanism of Action

5-HMT is a potent and competitive muscarinic receptor antagonist.[9][15] Its therapeutic effect in OAB stems from the blockade of muscarinic receptors in the urinary bladder.[1] The detrusor muscle contains predominantly M2 and M3 muscarinic receptor subtypes, with the M3 subtype being primarily responsible for bladder contraction.[6][9]

By competitively inhibiting the binding of acetylcholine to these receptors, particularly M3, 5-HMT reduces involuntary detrusor muscle contractions.[9] This action leads to an increase in bladder capacity and a decrease in the urgency and frequency of urination.[1] Both tolterodine and 5-HMT exhibit a high affinity for all five muscarinic receptor subtypes (M1-M5) without significant selectivity for any single one.[11][15] However, they demonstrate a functional selectivity for the bladder over salivary glands in vivo, which contributes to a more favorable tolerability profile compared to less selective agents.[2][16]

Pharmacokinetics of 5-HMT

The pharmacokinetic profile of 5-HMT after fesoterodine administration is characterized by dose-proportionality and predictability.[1]

-

Absorption and Tmax: After oral administration of fesoterodine, peak plasma concentrations (Cmax) of 5-HMT are reached in approximately 5 hours.[1]

-

Half-Life: The apparent terminal half-life of 5-HMT is approximately 7 hours, which is suitable for once-daily dosing.[1][13]

-

Accumulation: No accumulation of 5-HMT occurs after multiple-dose administration.[1]

-

Food Effect: There is no clinically relevant effect of food on the pharmacokinetics of fesoterodine.[1][5]

Table 1: Pharmacokinetic Parameters of 5-HMT after a Single Oral Dose of Fesoterodine in CYP2D6 Extensive (EM) and Poor (PM) Metabolizers

| Parameter | Fesoterodine Dose | CYP2D6 EMs (Mean ± SD) | CYP2D6 PMs (Mean ± SD) |

| Cmax (ng/mL) | 4 mg | 1.8 ± 0.8 | 3.5 ± 1.1 |

| 8 mg | 3.8 ± 1.7 | 6.4 ± 2.4 | |

| AUC (ng·h/mL) | 4 mg | 21.0 ± 8.7 | 44.9 ± 19.4 |

| 8 mg | 51.9 ± 26.2 | 88.3 ± 45.1 | |

| Tmax (h) | 4 mg / 8 mg | ~5 | ~5 |

| t½ (h) | 4 mg / 8 mg | ~7-8 | ~7-8 |

Data synthesized from sources.[1][5]

As shown in the table, while the elimination of 5-HMT is partially dependent on CYP2D6, leading to approximately two-fold higher exposure (Cmax and AUC) in PMs compared to EMs, this variability is significantly less than that observed with tolterodine, where the parent drug itself is a major active moiety dependent on CYP2D6 for its metabolism.[5][8]

Clinical Significance and Drug Interactions

The prodrug strategy for fesoterodine provides several clinical advantages:

-

Predictable Efficacy: Consistent exposure to 5-HMT allows for a predictable dose-response relationship, enabling flexible dosing (4 mg and 8 mg) to balance efficacy and tolerability for individual patients.[7][17]

-

Reduced Impact of Pharmacogenetics: The influence of CYP2D6 polymorphism on the therapeutic effect is minimized.[7]

However, as 5-HMT is a substrate for CYP3A4, there is a potential for drug-drug interactions.

-

Strong CYP3A4 Inhibitors (e.g., ketoconazole): Co-administration can double the Cmax and AUC of 5-HMT.[18][19] In patients taking strong CYP3A4 inhibitors, the fesoterodine dose should not exceed 4 mg.[18][20]

-

CYP3A4 Inducers (e.g., rifampicin): Co-administration can decrease the Cmax and AUC of 5-HMT by approximately 70% and 75%, respectively, potentially leading to subtherapeutic exposures.[18][19]

Experimental Methodologies

Accurate quantification of fesoterodine and its active metabolite 5-HMT is essential for pharmacokinetic and bioequivalence studies. Due to the rapid in-vivo and ex-vivo conversion of fesoterodine to 5-HMT by esterases, sample handling is critical.[21]

Protocol: Quantification of Fesoterodine and 5-HMT in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the simultaneous determination of fesoterodine and 5-HMT.

1. Sample Collection and Stabilization: a. Collect whole blood into tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent ex-vivo conversion of fesoterodine. b. Centrifuge immediately at 4°C to separate plasma. c. Store plasma samples at -70°C or lower until analysis.

2. Sample Preparation (Liquid-Liquid Extraction): a. Thaw plasma samples on ice. b. To a 100 µL aliquot of plasma, add internal standards (deuterated analogs of fesoterodine and 5-HMT). c. Add a suitable organic solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane) for extraction.[21] d. Vortex mix thoroughly to ensure complete extraction. e. Centrifuge to separate the organic and aqueous layers. f. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in the mobile phase for injection.

3. LC-MS/MS Analysis: a. Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. b. Column: A reverse-phase C18 column (e.g., Kromasil C18, 100 mm x 4.6 mm, 5 µm).[21] c. Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., 15 mM Ammonium Formate) and an organic solvent (e.g., Acetonitrile) in a 25:75 v/v ratio.[22] d. Flow Rate: 1.0 mL/min.[22] e. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. f. Detection: Monitor the specific precursor-to-product ion transitions for fesoterodine, 5-HMT, and their respective internal standards using Multiple Reaction Monitoring (MRM).

4. Data Analysis and Validation: a. Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. b. The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

Sources

- 1. pfizermedical.com [pfizermedical.com]

- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of fesoterodine fumarate for the treatment of an overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [A role of fesoterodine in treatment of overactive bladder] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic profile of fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 10. Fesoterodine: Pharmacological properties and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fesoterodine (Toviaz) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 14. researchgate.net [researchgate.net]

- 15. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. Fesoterodine clinical efficacy and safety for the treatment of overactive bladder in relation to patient profiles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of drug-drug interactions with fesoterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pfizermedical.com [pfizermedical.com]

- 20. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 21. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijbpas.com [ijbpas.com]

An In-Depth Technical Guide to the Prodrug Characteristics of Fesoterodine

Introduction: Addressing the Unmet Need in Overactive Bladder Treatment

Overactive Bladder (OAB) is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary pharmacological intervention has historically centered on antimuscarinic agents, which antagonize muscarinic receptors in the bladder detrusor muscle to suppress involuntary contractions.[1][2] Tolterodine was a significant step forward in this class, offering improved bladder selectivity over older agents like oxybutynin. However, its clinical utility is hampered by pharmacokinetic variability, largely due to its reliance on the genetically polymorphic cytochrome P450 2D6 (CYP2D6) enzyme for metabolism to its active form, 5-hydroxymethyl tolterodine (5-HMT).[3][4][5] This variability can lead to inconsistent patient outcomes and side-effect profiles.

Fesoterodine (marketed as Toviaz®) was engineered to overcome these limitations.[6] It is a prodrug, an inactive compound that is converted in vivo to a pharmacologically active metabolite.[1][7][8] Specifically, Fesoterodine was designed to deliver 5-HMT, the active moiety of tolterodine, in a more consistent and efficient manner.[6][9] This guide provides a comprehensive technical analysis of the prodrug characteristics of Fesoterodine, from its chemical design and bioactivation pathway to its pharmacokinetic advantages and the experimental methodologies used for its characterization.

The Prodrug Rationale: Bypassing Metabolic Polymorphism

The central challenge with tolterodine is its metabolic pathway. In individuals who are "extensive metabolizers" (EMs) of CYP2D6, tolterodine is efficiently converted to 5-HMT. However, in "poor metabolizers" (PMs), who have little to no CYP2D6 function (affecting approximately 7% of Caucasians), this conversion is minimal.[10] This results in highly variable exposure to the two active moieties—tolterodine and 5-HMT—depending on the patient's genotype.[6]

A prodrug strategy for 5-HMT was necessary to ensure systemic bioavailability upon oral administration while circumventing the CYP2D6-dependency.[6] Fesoterodine was selected from a series of ester analogues of 5-HMT for its optimal biopharmaceutical profile.[6] The core innovation lies in its activation mechanism: Fesoterodine is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases, which are present throughout the body and do not exhibit the significant genetic polymorphism seen with CYP2D6.[5][6][10][11] This fundamental design choice ensures that all patients, regardless of their CYP2D6 status, receive consistent exposure to the singular active metabolite, 5-HMT.[3][6][9]

Chemical and Physicochemical Properties

Fesoterodine is chemically designated as [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate.[12][13] Upon hydrolysis of its isobutyrate ester group, it forms 5-HMT.

Table 1: Physicochemical Properties of Fesoterodine and its Active Metabolite, 5-HMT

| Property | Fesoterodine | 5-Hydroxymethyl Tolterodine (5-HMT) | Significance |

| Molecular Formula | C₂₆H₃₇NO₃[12] | C₂₂H₃₁NO | The ester moiety is cleaved to release the active drug. |

| Molecular Weight | 411.6 g/mol [14] | 325.5 g/mol | Reflects the parent drug and its active metabolite. |

| logD at pH 7.4 | Not directly relevant (prodrug) | 0.47 - 0.74[6][15][16] | 5-HMT is significantly less lipophilic than tolterodine (logD 1.83).[6][9][16] This lower lipophilicity suggests a reduced potential to cross the blood-brain barrier, which may contribute to a lower incidence of central nervous system (CNS) side effects.[15][17] |

| pKa | 10.31[18] | 9.28[15] | Influences solubility and absorption characteristics. |

Mechanism of Bioactivation: An Esterase-Driven Pathway

The therapeutic action of Fesoterodine is entirely attributable to its active metabolite, 5-HMT.[3] Following oral administration, Fesoterodine is well-absorbed and undergoes rapid and extensive hydrolysis by non-specific esterases in the blood and tissues.[2][10] This conversion is so efficient that the parent compound, Fesoterodine, is undetectable in plasma.[1][10][11]